Hydroxy Ipronidazole-d3
Overview
Description
Mechanism of Action
Target of Action
Hydroxy Ipronidazole-d3 is the deuterium labeled Hydroxy Ipronidazole . Hydroxy Ipronidazole (Ipronidazole-OH) is a metabolite of nitroimidazole antibiotics, such as ipronidazole (IPZ) . Nitroimidazole antibiotics are primarily used to treat protozoal infections and certain bacterial infections .
Mode of Action
It is known that hydroxy ipronidazole (ipronidazole-oh) may have a similar mutagenic potential as the parent compound . This suggests that this compound might interact with its targets in a similar manner as Ipronidazole, potentially causing changes in the DNA of the microorganisms it targets .
Biochemical Pathways
As a metabolite of nitroimidazole antibiotics, it is likely involved in the same pathways as its parent compound, ipronidazole . Nitroimidazole antibiotics are known to interfere with the DNA synthesis of microorganisms, leading to their death .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Given its potential mutagenic properties, it may cause changes in the dna of the microorganisms it targets, leading to their death .
Action Environment
Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Hydroxy Ipronidazole-d3 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound is a metabolite of the nitroimidazole antiprotozoal agent ipronidazole , which suggests that it may have similar cellular effects as ipronidazole.
Molecular Mechanism
It is known that this compound is a metabolite of the nitroimidazole antiprotozoal agent ipronidazole , which suggests that it may have similar molecular mechanisms of action as ipronidazole.
Metabolic Pathways
It is known that this compound is a metabolite of the nitroimidazole antiprotozoal agent ipronidazole , which suggests that it may be involved in similar metabolic pathways as ipronidazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Ipronidazole-d3 involves the deuteration of ipronidazole. The process typically includes the introduction of deuterium atoms into the molecular structure of ipronidazole. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used for this process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the deuterated compound. The final product is then purified and tested for quality assurance before being made available for research and analytical purposes .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Ipronidazole-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield nitroimidazole derivatives, while reduction may produce aminoimidazole derivatives .
Scientific Research Applications
Hydroxy Ipronidazole-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of hydroxy ipronidazole.
Biology: Employed in studies involving the metabolism of nitroimidazole compounds.
Medicine: Utilized in pharmacokinetic studies to understand the behavior of ipronidazole and its metabolites in the body.
Industry: Applied in the development and quality control of pharmaceuticals containing nitroimidazole derivatives
Comparison with Similar Compounds
Similar Compounds
Hydroxy Ipronidazole: The non-deuterated form of Hydroxy Ipronidazole-d3.
Ipronidazole: The parent compound from which Hydroxy Ipronidazole-d3 is derived.
Metronidazole: Another nitroimidazole compound with similar antiprotozoal activity
Uniqueness
Hydroxy Ipronidazole-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms enhances the accuracy and precision of quantification in mass spectrometry, making it a valuable tool in research and quality control .
Properties
IUPAC Name |
2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHPMNDYKOSVFR-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857781 | |
Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156508-86-9 | |
Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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